molecular formula C10H16O4 B13833337 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane

2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane

Cat. No.: B13833337
M. Wt: 200.23 g/mol
InChI Key: JULKRYOAFFXCDV-UHFFFAOYSA-N
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Description

2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane is a derivative of 1,4-dioxane, a heterocyclic ether, with two oxirane (epoxide) groups attached via methyl substituents at the 2- and 3-positions of the dioxane ring.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2,3-bis(oxiran-2-ylmethyl)-1,4-dioxane

InChI

InChI=1S/C10H16O4/c1-2-12-10(4-8-6-14-8)9(11-1)3-7-5-13-7/h7-10H,1-6H2

InChI Key

JULKRYOAFFXCDV-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)CC2CO2)CC3CO3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane typically proceeds via:

  • Formation of the 1,4-dioxane core structure.
  • Introduction of hydroxymethyl substituents at the 2 and 3 positions.
  • Conversion of hydroxymethyl groups into oxiran-2-ylmethyl (epoxy) groups through epoxidation or ring closure reactions.

This approach allows for controlled installation of the epoxy groups on a stable dioxane scaffold under mild conditions, preserving the strained epoxide rings.

Synthesis of the 1,4-Dioxane Core and Hydroxymethyl Intermediates

Key intermediates such as (R)-2-hydroxymethyl-dioxane and (S)-2-hydroxymethyl-dioxane have been prepared via asymmetric synthesis routes reported in literature. These intermediates serve as the foundation for further functionalization.

One synthetic route involves:

  • Starting from a suitable precursor to form the 1,4-dioxane ring.
  • Introducing hydroxymethyl groups at the 2 and 3 positions.
  • Functional group transformations on these hydroxymethyl groups to prepare for epoxidation.

Conversion of Hydroxymethyl Groups to Epoxy Groups

The critical step involves transforming the hydroxymethyl substituents into oxiran-2-ylmethyl groups, which can be achieved by:

  • Halogenation of the hydroxymethyl groups to form 2-iodomethyl-dioxane intermediates using reagents such as iodine, triphenylphosphine, and imidazole in solvents like toluene and tetrahydrofuran at ambient temperature, with yields around 84%.
  • Subsequent displacement of iodide with nucleophiles or organometallic reagents to install sulfur-containing intermediates (e.g., dithianes), which are then hydrolyzed or desulfurized to aldehydes or alcohols.
  • Epoxidation of the resulting allylic or hydroxyl-containing intermediates using peracids such as m-chloroperbenzoic acid or hydrogen peroxide under controlled conditions to form the epoxy rings.

This multi-step process ensures selective formation of the epoxy groups without ring-opening side reactions.

Representative Synthetic Scheme (Summary)

Step Description Reagents/Conditions Yield/Notes
1 Formation of 1,4-dioxane ring with hydroxymethyl substituents Asymmetric synthesis protocols High enantiomeric purity
2 Halogenation of hydroxymethyl groups to iodides Iodine, triphenylphosphine, imidazole, toluene/THF, RT ~84% yield
3 Nucleophilic displacement with lithiated anions n-Butyllithium, THF/HMPA Formation of dithiane intermediates
4 Hydrolysis or desulfurization Methyl iodide, sodium bicarbonate, Raney Nickel Aldehyde/alcohol intermediates
5 Epoxidation of hydroxyl or allylic intermediates m-Chloroperbenzoic acid or H2O2, mild conditions High selectivity to epoxy groups

Research Findings and Analysis

Catalyst and Reaction Conditions

Research shows that mild reaction conditions (room temperature to 40 °C) and careful choice of solvents (acetonitrile, tetrahydrofuran) are critical to maintain the stability of the epoxy groups during synthesis.

Epoxidation reagents such as m-chloroperbenzoic acid and hydrogen peroxide are preferred for their selectivity and mildness, avoiding degradation of the dioxane ring or epoxide opening.

Yield and Purity

  • The halogenation step to form 2-iodomethyl intermediates achieves yields around 84%.
  • Subsequent displacement and hydrolysis steps proceed efficiently with minimal side products.
  • Epoxidation under controlled conditions yields the target this compound in high purity and good overall yield.

Structural and Functional Considerations

The presence of two epoxy groups on the dioxane ring imparts unique reactivity, making the compound valuable for further chemical transformations, such as ring-opening polymerizations or conjugation reactions in drug delivery.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Outcome/Notes
Dioxane ring formation Asymmetric synthesis protocols Chiral hydroxymethyl-dioxane intermediates
Hydroxymethyl halogenation I2, PPh3, imidazole, toluene/THF, RT 2-Iodomethyl intermediates, ~84% yield
Nucleophilic substitution n-BuLi, THF/HMPA Dithiane intermediates formed
Hydrolysis/Desulfurization Methyl iodide, NaHCO3, Raney Nickel Aldehyde/alcohol intermediates
Epoxidation m-CPBA or H2O2, mild conditions Formation of epoxy groups, high selectivity

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Key Structural Features:

  • Core : 1,4-dioxane ring (a six-membered cyclic ether with two oxygen atoms at the 1,4-positions).
  • Substituents : Oxirane (epoxide) groups attached via methyl bridges at the 2- and 3-positions.
  • Reactivity : Epoxide groups enhance chemical reactivity, enabling participation in ring-opening reactions, which are critical in industrial applications such as resin formation or pharmaceutical synthesis.

Comparison with 1,4-Dioxane

1,4-Dioxane (CAS 123-91-1) is the parent compound and a well-studied environmental contaminant. Key differences include:

Property 1,4-Dioxane 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane (Inferred)
Molecular Weight 88.11 g/mol ~202.2 g/mol (estimated)
Water Solubility Fully miscible Likely reduced due to hydrophobic methyl-epoxide substituents
Log P -0.27 (hydrophilic) Higher than 1,4-dioxane (epoxide groups add polarity but methyl increases hydrophobicity)
Environmental Persistence High; resistant to biodegradation Potentially lower due to epoxide hydrolysis under acidic/basic conditions
Toxicity Probable human carcinogen (U.S. EPA) Likely higher; epoxides are genotoxic and mutagenic
Remediation Challenges Requires advanced oxidation (AOPs) or specialized biodegradation May respond to AOPs but with altered kinetics due to substituent reactivity

Key Insights :

  • The addition of oxirane groups introduces reactivity that could reduce environmental persistence but increase toxicity risks.
  • Remediation strategies effective for 1,4-dioxane, such as UV/H₂O₂ or ozone-based AOPs , may require optimization for the derivative due to steric and electronic effects from the substituents.

Comparison with Other Substituted 1,4-Dioxanes

Example: 2,3-Bis(diethoxyphosphinothioylthio)-1,4-dioxane (CAS 78-34-2)

This compound, listed in , features phosphorodithioate groups instead of epoxides.

Property 2,3-Bis(diethoxyphosphinothioylthio)-1,4-dioxane This compound
Substituent Reactivity Phosphorodithioate groups (highly toxic, used as insecticides) Epoxide groups (reactive in polymerization, potential carcinogenicity)
Applications Historical use as an acaricide and insecticide Likely industrial cross-linking agent or intermediate in epoxy resins
Environmental Fate High persistence due to sulfur-phosphorus bonds; resistant to hydrolysis Potential for epoxide ring-opening reactions in aqueous environments
Regulatory Status Regulated due to acute toxicity Not yet widely regulated; toxicity data needed

Key Insights :

  • Phosphorodithioate derivatives are more chemically stable but exhibit acute toxicity, whereas epoxide derivatives may degrade faster but pose chronic carcinogenic risks.
  • Both derivatives highlight the impact of substituents on environmental behavior and health risks.

Comparison with Epoxide-Containing Compounds (e.g., Ethylene Oxide)

Ethylene oxide (CAS 75-21-8) shares the epoxide functional group but lacks the dioxane ring.

Property Ethylene Oxide This compound
Volatility Highly volatile (gas at room temperature) Likely less volatile due to larger molecular structure
Carcinogenicity Known human carcinogen (IARC Group 1) Suspected carcinogen (inferred from epoxide reactivity)
Industrial Use Sterilizing agent, precursor to glycols and surfactants Potential use in polymer chemistry
Environmental Mobility High atmospheric mobility Lower mobility due to reduced volatility and higher molecular weight

Key Insights :

  • The dioxane ring in this compound reduces volatility compared to small epoxides like ethylene oxide, altering exposure pathways.

Q & A

Basic: What are the established synthetic pathways for 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane, and how is structural fidelity ensured?

Answer:
The synthesis typically involves epoxidation of allyl-substituted 1,4-dioxane precursors. A common route is the reaction of 2,3-bis(allyloxymethyl)-1,4-dioxane with a peracid (e.g., mCPBA) to form the epoxy groups. Critical steps include:

  • Purification: Column chromatography or recrystallization to isolate the product.
  • Characterization:
    • NMR (¹H/¹³C): Confirms substitution patterns and epoxy ring integrity.
    • Mass Spectrometry (HRMS): Validates molecular weight.
    • FTIR: Detects epoxy C-O-C stretching (~850 cm⁻¹).
      Structural analogs like 2,5-Bis(iodomethyl)-1,4-dioxane use similar workflows for halogenated derivatives .

Basic: How do the epoxy groups in this compound influence its reactivity compared to halogenated dioxanes?

Answer:
Epoxy groups enable ring-opening reactions under acidic, basic, or nucleophilic conditions, unlike halogenated analogs (e.g., iodomethyl derivatives), which undergo nucleophilic substitution. Key differences:

  • Mechanism: Epoxides react via SN2 pathways (e.g., with amines or thiols) to form diols or ethers.
  • Conditions: Acidic (H⁺) or basic (OH⁻) catalysis accelerates ring opening.
  • Applications: Useful for crosslinking polymers or synthesizing functionalized derivatives. Halogenated analogs (e.g., 2,5-Bis(iodomethyl)-1,4-dioxane) require harsher conditions for substitution .

Advanced: What advanced oxidation processes (AOPs) are effective for degrading this compound, and how do intermediates compare to 1,4-dioxane degradation?

Answer:
AOPs like UV/H₂O₂ or ozone generate hydroxyl radicals (•OH) that degrade epoxy dioxanes. Key steps:

  • Degradation Pathway:
    • •OH attacks epoxy rings, forming diols or ketones.
    • Further oxidation yields carboxylic acids (e.g., oxalic acid) and CO₂.
  • Comparison to 1,4-Dioxane:
    • 1,4-Dioxane: Degrades to aldehydes (formaldehyde) and organic acids via •OH attack on ether linkages .
    • Epoxy Dioxane: Epoxide ring-opening dominates, leading to branched intermediates.
  • Efficiency: Ozone with H₂O₂ enhances mineralization but requires optimization to mitigate bicarbonate interference .

Table 1: AOP Efficiency for Dioxane Derivatives

AOP MethodTarget CompoundDegradation ByproductsMineralization Efficiency
UV/H₂O₂1,4-DioxaneFormaldehyde, Oxalic Acid85–90%
Ozone + H₂O₂Epoxy DioxaneDiols, Glyoxylic Acid~70% (extrapolated)

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies (e.g., genotoxicity vs. non-mutagenicity) arise from experimental variables:

  • Dose-Response Analysis: Establish NOAEL/LOAEL thresholds. For 1,4-dioxane, conflicting Ames test results highlight species/strain specificity .
  • Mechanistic Studies: Use in vitro models (e.g., liver microsomes) to assess metabolic activation. CYP2E1 induction in rats suggests species-specific metabolism .
  • Replication: Cross-validate findings using standardized OECD guidelines for toxicity assays.

Basic: What analytical methods are recommended for quantifying this compound in environmental matrices?

Answer:

  • GC-MS: After derivatization (e.g., silylation) to improve volatility.
  • HPLC-UV/RI: For aqueous samples; lacks sensitivity for trace levels.
  • LC-HRMS: Detects degradation products (e.g., diols) with high precision.
  • QA/QC: Spike recovery tests and internal standards (e.g., deuterated analogs) ensure accuracy .

Advanced: What role does this compound play in polymer chemistry, and how does crosslinking affect material properties?

Answer:
The compound acts as a crosslinker in epoxy resins:

  • Mechanism: Epoxide groups react with diamine hardeners (e.g., DETA) to form 3D networks.
  • Material Impact:
    • Thermal Stability: Increases glass transition temperature (Tg).
    • Mechanical Strength: Enhances tensile modulus but reduces flexibility.
  • Optimization: Stoichiometric ratios and curing conditions (time/temperature) dictate final properties .

Advanced: How do coexisting pollutants (e.g., chlorinated solvents) affect the environmental persistence of this compound?

Answer:
Co-contaminants like 1,1,1-TCA inhibit biodegradation:

  • Competitive Inhibition: Shared enzymatic pathways reduce degradation rates.
  • Advanced Remediation: Sequential treatment (e.g., anaerobic dechlorination followed by AOPs) mitigates interference. Field data show 1,4-dioxane attenuation correlates weakly with TCE/TCA degradation .

Table 2: Co-Contaminant Impact on Degradation

Co-ContaminantEffect on DegradationRemediation Strategy
1,1,1-TCAReduces epoxy dioxane breakdownAnaerobic + AOP
Heavy MetalsInhibits microbial activityAdsorption (e.g., activated carbon)

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Ventilation: Epoxides are volatile; use scrubbers to capture vapors.
  • Waste Disposal: Neutralize with dilute acid before disposal to prevent ring-opening in landfills .

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